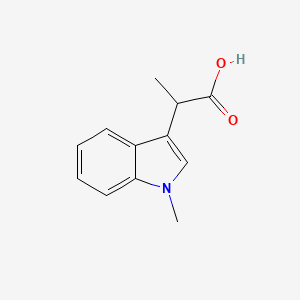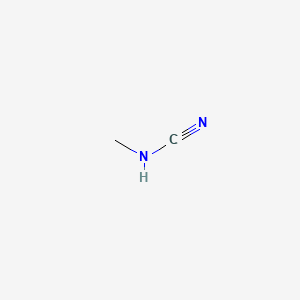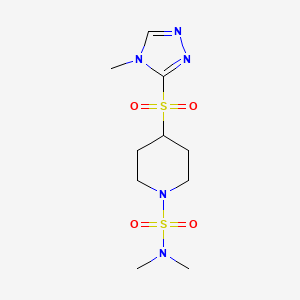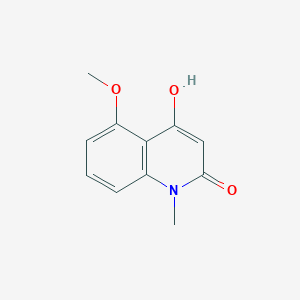
2-(1-methyl-1H-indol-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1-methyl-1H-indol-3-yl)propanoic acid” is a member of indole-3-acetic acids . It is an alpha-amino acid and a natural product found in Solanum lycopersicum .
Synthesis Analysis
Indole derivatives possess various biological activities, which has created interest among researchers to synthesize a variety of indole derivatives . A series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized and evaluated for their in vitro antiproliferative activities .Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . The molecular formula is C12H13NO2 .Chemical Reactions Analysis
Indole is an important heterocyclic system that provides the skeleton to many compounds. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 189.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 .科学的研究の応用
2-(1-methyl-1H-indol-2-(1-methyl-1H-indol-3-yl)propanoic acidyl)propanoic acid has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Several studies have reported that 2-(1-methyl-1H-indol-2-(1-methyl-1H-indol-3-yl)propanoic acidyl)propanoic acid can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce oxidative stress and inflammation in animal models of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
作用機序
Target of Action
2-(1-methyl-1H-indol-3-yl)propanoic acid, as an indole derivative, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple targets . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . The specific pathways affected by this compound would depend on its specific targets and their roles in cellular processes.
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and the nature of its interactions with these targets. Indole derivatives are known to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
実験室実験の利点と制限
One of the advantages of 2-(1-methyl-1H-indol-2-(1-methyl-1H-indol-3-yl)propanoic acidyl)propanoic acid is that it is a synthetic compound that can be easily synthesized in the laboratory. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, its potential therapeutic applications have not been extensively studied in humans, which limits its clinical use.
将来の方向性
There are several future directions for research on 2-(1-methyl-1H-indol-2-(1-methyl-1H-indol-3-yl)propanoic acidyl)propanoic acid. One direction is to further investigate its mechanism of action and signaling pathways involved in its effects. Another direction is to study its potential therapeutic applications in human diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the development of novel derivatives of 2-(1-methyl-1H-indol-2-(1-methyl-1H-indol-3-yl)propanoic acidyl)propanoic acid with improved potency and selectivity could lead to the discovery of new drugs for the treatment of various diseases.
合成法
The synthesis of 2-(1-methyl-1H-indol-2-(1-methyl-1H-indol-3-yl)propanoic acidyl)propanoic acid involves the reaction of 1-methylindole with 2-(1-methyl-1H-indol-3-yl)propanoic acidbromopropionic acid in the presence of a base such as potassium carbonate. The reaction occurs at room temperature and produces the desired product in good yield. This method has been reported in several scientific publications, and it is considered a reliable and efficient way to synthesize 2-(1-methyl-1H-indol-2-(1-methyl-1H-indol-3-yl)propanoic acidyl)propanoic acid.
生化学分析
Biochemical Properties
The biochemical properties of 2-(1-methyl-1H-indol-3-yl)propanoic acid are largely derived from its indole nucleus. Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents
Cellular Effects
Indole derivatives have been found to have broad-spectrum biological activities, suggesting that they may influence cell function in various ways This could include impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that its effects are mediated through its interactions with various biomolecules, as is the case with other indole derivatives This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms
特性
IUPAC Name |
2-(1-methylindol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(12(14)15)10-7-13(2)11-6-4-3-5-9(10)11/h3-8H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJKELIYCFNOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(C2=CC=CC=C21)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B2951034.png)
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2951035.png)
![4-fluoro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2951036.png)


![(E)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2951042.png)
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2951043.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride](/img/structure/B2951044.png)

![8-methoxy-6-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2951046.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2951047.png)


![2-((4-oxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2951056.png)